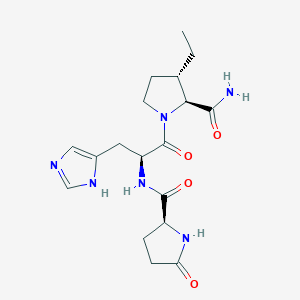![molecular formula C19H25N3O6 B14588644 N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-L-proline CAS No. 61430-05-5](/img/structure/B14588644.png)
N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-L-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-L-proline is a tripeptide compound that features a benzyloxycarbonyl (Cbz) protecting group. This compound is often used in peptide synthesis and serves as a building block for more complex molecules. The presence of the benzyloxycarbonyl group helps protect the amino group during chemical reactions, making it a valuable tool in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-L-proline typically involves the following steps:
Protection of the Amino Group: The amino group of L-proline is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium hydroxide.
Coupling Reactions: The protected L-proline is then coupled with L-alanine using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated peptide synthesizers and large-scale purification techniques like high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-L-proline can undergo various chemical reactions, including:
Hydrolysis: The benzyloxycarbonyl group can be removed under acidic or basic conditions to yield the free amine.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the benzyloxycarbonyl group.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., trifluoroacetic acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Hydrolysis: Free amine and benzyloxycarbonyl by-products.
Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reagents used.
科学的研究の応用
N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-L-proline has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a protecting group for amino acids.
Biology: Studied for its role in enzyme inhibition and protein-protein interactions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of synthetic peptides and as a reagent in various chemical processes.
作用機序
The mechanism of action of N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-L-proline involves its role as a protecting group in peptide synthesis. The benzyloxycarbonyl group protects the amino group from unwanted reactions, allowing for selective reactions at other sites. This protection is crucial for the stepwise synthesis of peptides and proteins .
類似化合物との比較
Similar Compounds
N-benzyloxycarbonyl-L-leucyl-L-leucyl-L-leucinal: Another tripeptide with a benzyloxycarbonyl protecting group, used in similar applications.
N-benzyloxycarbonyl-L-proline: A simpler compound with a single amino acid, used as a building block in peptide synthesis.
Uniqueness
N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-L-proline is unique due to its specific sequence of amino acids and the presence of the benzyloxycarbonyl group. This combination allows for selective protection and reactivity, making it a valuable tool in synthetic chemistry and peptide research.
特性
CAS番号 |
61430-05-5 |
|---|---|
分子式 |
C19H25N3O6 |
分子量 |
391.4 g/mol |
IUPAC名 |
(2S)-1-[(2S)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C19H25N3O6/c1-12(21-19(27)28-11-14-7-4-3-5-8-14)16(23)20-13(2)17(24)22-10-6-9-15(22)18(25)26/h3-5,7-8,12-13,15H,6,9-11H2,1-2H3,(H,20,23)(H,21,27)(H,25,26)/t12-,13-,15-/m0/s1 |
InChIキー |
HALAGYGBGLTYGP-YDHLFZDLSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OCC2=CC=CC=C2 |
正規SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)O)NC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-Dichloro-1-{3-[(2,2-dichloroethenyl)oxy]-4-nitrophenoxy}benzene](/img/structure/B14588570.png)
![(2-{[4-Chloro-3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetonitrile](/img/structure/B14588572.png)
![7-Azido-6-(methylsulfanyl)-5-thia-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14588578.png)
![Methyl [3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetate](/img/structure/B14588579.png)
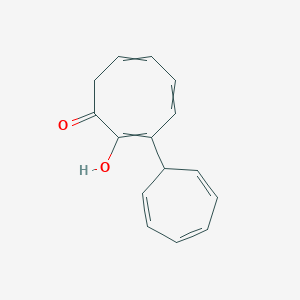
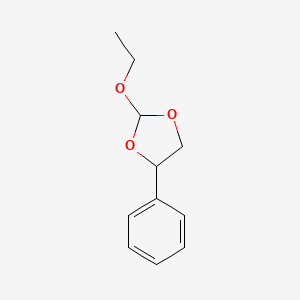
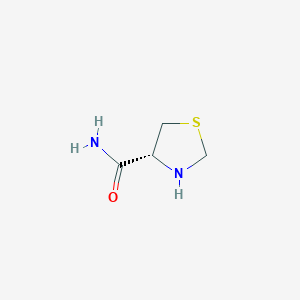
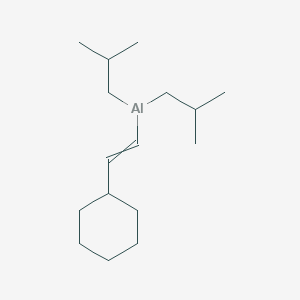
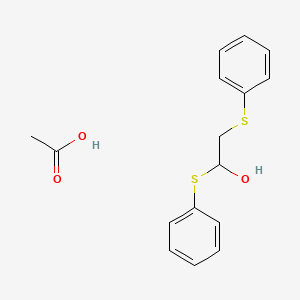
![Butanoic acid, 2-[(4-fluorobenzoyl)amino]-3-oxo-, ethyl ester](/img/structure/B14588619.png)
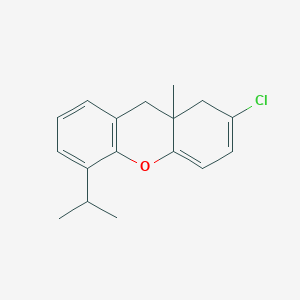

![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl thiocyanate](/img/structure/B14588648.png)
